molecular formula C18H19NO6 B2575647 (Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene CAS No. 162705-13-7

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene

Cat. No.: B2575647
CAS No.: 162705-13-7
M. Wt: 345.351
InChI Key: PXLJRDOKORMMCA-WAYWQWQTSA-N
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Description

“(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene” is a key intermediate for the preparation of several anticancer agents, belonging to the group of aminocombretastatins . It is a stilbene derivative, which is a class of compounds that are widespread in nature and include many products of biological and chemical interest .


Synthesis Analysis

The synthesis of this compound was achieved by a modified Wittig reaction under Boden’s conditions using potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst . The reaction involved the use of NaH and anhydrous CH2Cl2, and the product was extracted with CH2Cl2 .


Molecular Structure Analysis

Both π-diastereoisomers of this compound were characterized by single crystal X-ray diffraction analysis, 1H and 13C NMR spectroscopy . The (E)-isomer crystallizes in the orthorhombic space group Pbca, while the (Z)-isomer crystallizes in the monoclinic space group P21/c . In both compounds, no typical hydrogen bonding interactions could be located, and the three-dimensional crystal structure is stabilized by C–H···O interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a modified Wittig reaction . The reaction conditions involved the use of NaH, anhydrous CH2Cl2, and 3,4,5-trimethoxybenzyltriphenylphosphonium bromide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H19NO6) and molecular weight (345.35 g/mol) . The (E)-isomer of this compound has a melting point of 151-153°C .

Scientific Research Applications

Synthesis and Structural Properties

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene plays a significant role in the synthesis of various compounds, particularly in the field of cancer research. It's identified as a key intermediate for the preparation of anticancer agents, specifically belonging to the group of aminocombretastatins, such as AC7739 and AVE8062. The synthesis of this compound has been achieved through a modified Wittig reaction, and its π-diastereoisomers have been characterized by single crystal X-ray diffraction analysis, alongside 1H and 13C NMR spectroscopy. The compound has been shown to crystallize in both orthorhombic and monoclinic space groups depending on its diastereoisomer form, and its three-dimensional crystal structure is primarily stabilized by C–H···O interactions. Interestingly, no typical hydrogen bonding interactions could be located within the structure of these compounds (Gerova et al., 2016).

Anticancer Activity

In the realm of anticancer research, this compound has demonstrated significant cytotoxic properties, especially against certain cancer cell lines. The Z-stilbene variant of this compound inhibited cell growth with IC50 values of 0.15 and 0.11 µM following a 72-hour treatment in EA.hy926 and MG-63 cell lines, respectively. This indicates its potential as a precursor for the synthesis of combretastatin A-4 analogues, which are known for their anticancer activities (Gerova et al., 2016).

Future Directions

The compounds can be examined as precursors for the synthesis of combretastatin A-4 analogues . This suggests potential future directions in the development of new anticancer agents.

Properties

IUPAC Name

1,2,3-trimethoxy-5-[(Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLJRDOKORMMCA-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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